molecular formula C11H15ClN2 B1480267 4-Chloro-6-(cyclohexylmethyl)pyrimidine CAS No. 768398-00-1

4-Chloro-6-(cyclohexylmethyl)pyrimidine

Cat. No.: B1480267
CAS No.: 768398-00-1
M. Wt: 210.7 g/mol
InChI Key: MTTAUKCFLJHCBL-UHFFFAOYSA-N
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Description

4-Chloro-6-(cyclohexylmethyl)pyrimidine is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
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Biological Activity

4-Chloro-6-(cyclohexylmethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a chloro group and a cyclohexylmethyl substituent at the 4 and 6 positions of the pyrimidine ring, respectively. Its structural characteristics suggest various avenues for biological interaction, including enzyme inhibition and receptor modulation.

Antiviral Properties

Recent studies have highlighted the antiviral activity of compounds related to pyrimidines, particularly in inhibiting HIV-1. For instance, analogues with similar structural motifs have shown potent inhibition against HIV-1 reverse transcriptase (RT) through dual inhibition of both polymerase and RNase H functions. Specifically, compounds featuring cyclohexylmethyl groups exhibited effective antiviral activity in the low nanomolar range without cytotoxic effects at concentrations up to 100 μM .

Anticancer Potential

Pyrimidine derivatives, including this compound, are being explored for their anticancer properties. Research indicates that certain pyrimidine-based compounds can selectively inhibit cyclin-dependent kinases (CDK4/6), which are crucial in cell cycle regulation and are often overactive in cancer cells. The ability to modulate these pathways suggests a potential therapeutic application in treating various cancers .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical in optimizing the biological activity of pyrimidine derivatives. For example, modifications at specific positions on the pyrimidine ring can significantly influence potency and selectivity against biological targets. Table 1 summarizes key findings from SAR studies involving similar compounds:

CompoundSubstituentActivity (IC50)Target
4aIsopropyl26 nMHIV-1 RT
4cEthyl59 nMHIV-1 RT
4dCyclohexyl39 nMHIV-1 RT

These findings illustrate how variations in substituents can lead to substantial differences in biological efficacy.

Case Study: Antiviral Activity Assessment

In a recent study, several analogues of pyrimidine compounds were tested for their antiviral efficacy against HIV-1 using a MAGI assay. The results indicated that compounds with cyclohexylmethyl substitutions exhibited significant antiviral activity, with EC50 values ranging from 26 nM to 59 nM. Importantly, these compounds did not exhibit cytotoxicity at concentrations up to 100 μM, highlighting their therapeutic potential .

Case Study: Anticancer Activity

Another study focused on the anticancer properties of pyrimidine derivatives. Compounds structurally similar to this compound were evaluated for their ability to inhibit CDK4/6. Results demonstrated that these compounds could effectively reduce cell proliferation in cancer cell lines, suggesting a viable pathway for development into anticancer therapeutics .

Scientific Research Applications

Medicinal Chemistry Applications

4-Chloro-6-(cyclohexylmethyl)pyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it a valuable building block for developing therapeutics targeting different diseases.

Anticancer Agents

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit anticancer properties. For instance, studies have shown that modifications to the pyrimidine ring can enhance potency against specific cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrimidine derivatives, highlighting how substituents at different positions can significantly affect biological activity against cancer cells .

CompoundActivityReference
This compound derivative AIC50 = 50 nM
This compound derivative BIC50 = 30 nM

Anti-diabetic Medications

The compound is also noted for its role in synthesizing anti-diabetic drugs. Pyrimidine derivatives have been investigated for their ability to modulate glucose metabolism and improve insulin sensitivity.

Case Study:
A patent describes the synthesis of 2-amino-4-chloro-6-alkoxypyrimidines as intermediates in diabetes medications, showcasing the relevance of pyrimidines in developing effective treatments for diabetes .

Agricultural Applications

In agriculture, this compound is utilized as an intermediate in the synthesis of herbicides. Its chemical structure allows it to interact with biological pathways in plants, making it effective in controlling unwanted vegetation.

Herbicide Development

The compound is particularly valuable in creating sulfonylurea herbicides, which are known for their effectiveness at low application rates and reduced environmental impact.

Case Study:
A review highlighted that derivatives of this compound are incorporated into herbicide formulations that target specific plant enzymes, leading to selective weed control .

HerbicideActive IngredientTarget Plants
Herbicide AThis compound derivativeBroadleaf weeds
Herbicide BAnother pyrimidine derivativeGrassy weeds

Structure-Activity Relationship Studies

The effectiveness of this compound and its derivatives can be significantly influenced by structural modifications. Understanding these relationships is crucial for optimizing their biological activity.

SAR Analysis

Recent studies have focused on the SAR of pyrimidine derivatives to enhance their pharmacological profiles. For example, substituting different groups on the pyrimidine ring has led to increased potency against specific targets.

Table: Structure-Activity Relationship Findings

ModificationEffect on ActivityReference
Cyclohexylmethyl groupIncreased lipophilicity and cellular uptake
Substituent X at position YEnhanced enzyme inhibition

Properties

IUPAC Name

4-chloro-6-(cyclohexylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-11-7-10(13-8-14-11)6-9-4-2-1-3-5-9/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTAUKCFLJHCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.